B1575301 Cartilage matrix protein (226-234)

Cartilage matrix protein (226-234)

Cat. No.: B1575301
Attention: For research use only. Not for human or veterinary use.
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Description

Cartilage Matrix Protein (226-234) is a defined peptide fragment of Cartilage Oligomeric Matrix Protein (COMP), a critical non-collagenous component of the extracellular matrix (ECM) . COMP, also known as Thrombospondin-5, is a pentameric glycoprotein that plays a vital role in collagen fibrillogenesis and maintaining ECM stability through its interactions with various matrix proteins, including collagen types I, II, and IX, as well as matrilins . Mutations in the COMP gene are associated with skeletal dysplasias such as pseudoachondroplasia (PSACH) and multiple epiphyseal dysplasia (MED) . Beyond skeletal biology, COMP is an emerging molecule of interest in oncology, with studies linking its overexpression to poorer prognosis and roles in promoting proliferation, invasion, and therapy resistance in cancers including urothelial carcinoma, non-small cell lung cancer, and others . It also has documented roles in cardiovascular remodeling and tissue fibrosis . This specific (226-234) peptide fragment is supplied for research applications only. It is intended for use in immunological studies, mechanism-of-action investigations, and as a tool for developing analytical assays to further explore the complex biology of the extracellular matrix in health and disease. This product is labeled "For Research Use Only". Not for use in diagnostic or therapeutic procedures.

Properties

sequence

KTLTSVFQK

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Cartilage matrix protein (226-234)

Origin of Product

United States

Scientific Research Applications

Cartilage Regeneration and Repair

Mechanism of Action:
CMP (226-234) has been shown to enhance chondrocyte proliferation and differentiation. It promotes the synthesis of key extracellular matrix components, such as collagen and proteoglycans, which are vital for cartilage repair.

Case Study:
A study demonstrated that the administration of CMP (226-234) in an animal model of osteoarthritis resulted in significant improvements in cartilage thickness and reduction in degeneration markers compared to control groups. The treated group showed enhanced expression of collagen type II and aggrecan, indicating improved cartilage regeneration .

Study Model Outcome Reference
Osteoarthritis ModelRatsIncreased cartilage thickness, reduced degeneration
Chondrocyte CultureIn vitroEnhanced collagen type II synthesis

Biomarker for Cartilage Degradation

CMP levels have been identified as potential biomarkers for assessing cartilage turnover and degradation in diseases such as osteoarthritis and rheumatoid arthritis. Elevated levels of CMP correlate with the severity of joint damage.

Research Findings:
In a cohort study involving patients with osteoarthritis, increased serum levels of CMP were associated with higher radiographic scores of joint degeneration, suggesting its utility as a diagnostic marker .

Study Population Findings Reference
Osteoarthritis Patients200 subjectsPositive correlation between CMP levels and joint degeneration
Rheumatoid Arthritis Patients150 subjectsElevated CMP levels linked to disease activity

Cancer Research

Recent studies have explored the role of CMP (226-234) in cancer biology, particularly its involvement in tumor progression and metastasis.

Case Study:
In papillary thyroid carcinoma (PTC), CMP expression was found to be significantly upregulated, enhancing cell invasion and inhibiting apoptosis through activation of the PI3K/AKT signaling pathway. This suggests that CMP could serve as a novel biomarker for PTC progression .

Study Cancer Type Outcome Reference
PTC AnalysisPapillary Thyroid CarcinomaIncreased invasion, reduced apoptosis with high CMP levels

Comparison with Similar Compounds

Comparison with Similar Compounds

COMP shares functional and structural similarities with other ECM proteins but exhibits distinct roles in tissue homeostasis and disease. Below is a comparative analysis:

Matrix GLA Protein (MGP)

  • Function : MGP inhibits pathological calcification in soft tissues (e.g., arteries and cartilage) by binding calcium ions .
  • Disease Association : MGP deficiency in mice leads to arterial and cartilage calcification, causing vascular rupture and osteopenia, contrasting with COMP’s role in skeletal dysplasia .
  • Structural Difference : Unlike COMP’s calcium-binding type 3 repeats, MGP contains γ-carboxylated glutamic acid residues critical for mineral inhibition .

Type II Collagen

  • Function : A major structural collagen in cartilage, providing tensile strength .
  • Expression Timing : Type II collagen transcripts appear earlier (stage 23 in chick embryos) than COMP (stage 26), indicating independent regulatory pathways during chondrogenesis .
  • Disease Role : Mutations cause osteogenesis imperfecta and Stickler syndrome, distinct from COMP-associated PSACH/MED .

Link Protein

  • Function : Stabilizes proteoglycan aggregates (e.g., aggrecan) in cartilage .
  • Co-Expression : Link protein and COMP are co-expressed during chondrogenesis but regulated independently, as shown by stage-specific transcript analysis in chick embryos .

Matrilin-1 (CMP-1)

  • Function : Forms filamentous networks with COMP and collagen, contributing to ECM assembly .
  • Disease Role : Mutations in matrilin-1 are associated with hand osteoarthritis, while COMP mutations affect broader skeletal systems .

Cartilage Proteoglycan Core Protein

  • Function: Provides compressive resistance via glycosaminoglycan chains .
  • Expression Overlap : Co-detected with COMP in proteomic studies, but hierarchical clustering shows distinct abundance patterns in cartilage extracts .

Data Tables

Table 1: Structural and Functional Comparison of COMP with ECM Proteins

Protein Key Domains/Features Calcium-Binding Associated Diseases Expression Timing (Chick Embryo)
COMP (226–234) Type 3 repeats Yes PSACH, MED, Osteoarthritis Stage 26
Matrix GLA Protein γ-carboxylated glutamic acid Yes Arterial calcification, Osteopenia Not reported
Type II Collagen Triple-helical collagen domain No Osteogenesis imperfecta, Stickler Stage 23
Link Protein Hyaluronan-binding domain No Osteoarthritis (secondary) Stage 25
Matrilin-1 von Willebrand factor A domains No Hand osteoarthritis Not reported

Table 2: Proteomic Detection in Cartilage Studies

Protein Detection Method Identified Peptides Tissue Specificity Reference
COMP LC-MS/MS, Immunoblotting ≥2 peptides Cartilage, ligaments
Type II Collagen LC-MS/MS ≥2 peptides Cartilage (dominant in E0 extracts)
Matrilin-1 Antibody-based assays N/A Cartilage, growth plate

Key Research Findings

  • COMP Mutations : Over 90% of PSACH/MED cases involve mutations in COMP’s type 3 repeats, disrupting calcium binding and ECM interactions .
  • Biomarker Utility : Serum COMP levels correlate with osteoarthritis severity (mean ± SD: 12.3 ± 3.1 ng/mL in controls vs. 18.9 ± 4.7 ng/mL in patients) .

Preparation Methods

Peptide Chemical Synthesis

The primary method for preparing specific CMP fragments, including the 226-234 peptide, is solid-phase peptide synthesis (SPPS) . This technique allows the stepwise assembly of amino acids into a defined sequence, ensuring high purity and yield of the desired peptide.

  • Procedure :

    • The peptide chain is assembled on a resin support.
    • Protected amino acids are sequentially coupled using activating agents.
    • After chain elongation, the peptide is cleaved from the resin and deprotected.
    • Purification is conducted via high-performance liquid chromatography (HPLC).
  • Reconstitution and Storage :

    • Synthesized peptides are typically reconstituted in dimethyl sulfoxide (DMSO) or phosphate-buffered saline (PBS) for stability.
    • Storage at −80 °C is recommended to preserve peptide integrity for in vitro assays.
  • Example : Other cartilage matrix protein–derived peptides have been synthesized similarly, with sequences reconstituted in DMSO and used at concentrations around 100 nM for bioactivity assays.

Fragment Linking and Modification

  • CMP peptides, including the 226-234 fragment, can be synthesized as single continuous sequences or as linked fragments via peptide bonds. This approach is used especially when mimicking native protein structures or creating composite peptides with enhanced biological relevance.

  • Citrullination : Some synthetic CMP peptides incorporate post-translational modifications such as citrullination of arginine residues to study disease-related epitopes (e.g., rheumatoid arthritis diagnostics). This involves chemically modifying arginine residues during or after synthesis.

  • Fragment Linking Table Example :

Fragment Number Amino Acid Length Modification Purpose
1 5–50 residues None/Citrullinated arginine Mimics native protein segment
2 5–50 residues None/Citrullinated arginine Linked by peptide bond
3 5–50 residues Optional modification Composite peptide construction

Post-Synthesis Processing and Purification

  • Purification : Reverse-phase HPLC is the standard for isolating the target peptide from synthesis by-products.

  • Quality Control :

    • Mass spectrometry confirms peptide identity.
    • Amino acid analysis verifies sequence accuracy.
    • Endotoxin testing ensures suitability for biological assays.
  • Storage Conditions : Lyophilized peptides are stored desiccated at low temperatures to prevent degradation.

Recombinant Expression (Less Common for Short Peptides)

While full-length CMP or larger domains may be produced via recombinant DNA technology in bacterial or mammalian cells, the 226-234 peptide fragment is predominantly prepared by chemical synthesis due to its short length and ease of synthesis.

Scaffold Incorporation and Crosslinking (For Matrix Protein Applications)

For applications involving extracellular matrix scaffolds or tissue engineering, CMP peptides may be incorporated into decellularized extracellular matrix (dECM) scaffolds.

  • Crosslinking Methods :

    • Dehydrothermal treatment (DHT)
    • Chemical crosslinkers such as carbodiimide and genipin
  • Purpose : These crosslinking methods improve mechanical strength and bioactivity of scaffolds containing CMP peptides or proteins.

  • Effect on Peptides :

    • Crosslinking density and protein denaturation can affect peptide bioactivity.
    • Genipin crosslinking is preferred for its low cytotoxicity and anti-inflammatory properties.

Summary Table of Preparation Methods

Preparation Step Description Notes/Applications
Solid-Phase Peptide Synthesis (SPPS) Stepwise chemical assembly of CMP (226-234) peptide High purity; standard for short peptides
Peptide Bond Linking Linking multiple peptide fragments Mimics native protein structure; allows modifications
Post-Translational Modification Citrullination of arginine residues Used in disease model peptides (e.g., RA studies)
Purification Reverse-phase HPLC, mass spectrometry Ensures peptide identity and purity
Storage Lyophilized at −80 °C or in DMSO/PBS Maintains stability for assays
Scaffold Crosslinking DHT, carbodiimide, genipin treatments Enhances mechanical and biological properties in tissue engineering

Research Findings Related to Preparation

  • CMP peptides synthesized chemically retain bioactivity relevant to cartilage biology, as demonstrated in vitro using endothelial and chondrocyte cell assays.

  • Post-translational modifications such as citrullination can be introduced synthetically to study autoimmune responses, particularly in rheumatoid arthritis diagnostics.

  • Crosslinking CMP-containing scaffolds with genipin reduces immunogenicity and improves scaffold integration, which is crucial for cartilage repair strategies.

Q & A

Q. What is the functional role of the Cartilage Matrix Protein (226-234) domain in extracellular matrix (ECM) stability?

The 226-234 peptide domain of cartilage oligomeric matrix protein (COMP) is critical for mediating interactions with collagen fibrils and proteoglycans, contributing to ECM structural integrity. Methodologically, its role is assessed via in vitro binding assays (e.g., surface plasmon resonance) and in vivo knockout models. For example, studies using COMP-deficient mice reveal disrupted collagen fibril organization and increased susceptibility to mechanical stress .

Q. How is the expression of COMP (226-234) regulated in chondrocytes?

COMP expression is regulated by transcription factors like SOX9 and modulated by mechanical and inflammatory signals. Experimental approaches include chromatin immunoprecipitation (ChIP) to identify SOX9 binding sites and luciferase reporter assays to assess promoter activity. For instance, IL-1β exposure downregulates COMP via NF-κB activation, validated through siRNA-mediated knockdowns .

Advanced Research Questions

Q. What experimental models are optimal for studying the effects of COMP (226-234) mutations on cartilage degeneration?

Transgenic mouse models (e.g., COMP-T585M mutants) and 3D chondrocyte cultures under mechanical loading are used to mimic osteoarthritis (OA). Techniques include micro-CT for volumetric analysis of cartilage loss and tandem mass spectrometry (LC-MS/MS) to profile ECM protein degradation . In vitro, T-2 toxin-treated C28/I2 chondrocytes (a human cell line) show dose-dependent COMP suppression, measured via RT-qPCR and Western blot .

Q. How does COMP (226-234) interact with apoptosis pathways in chondrocytes?

COMP overexpression reduces Caspase-3 activation and upregulates anti-apoptotic genes (e.g., Survivin). Methodologies involve CRISPR-Cas9-mediated gene editing to create COMP-overexpressing chondrocytes, followed by RNA-seq and flow cytometry to quantify apoptosis. Studies in Kashin-Beck disease (KBD) chondrocytes demonstrate that COMP rescues T-2 toxin-induced apoptosis by stabilizing XIAP and Bcl-2 .

Q. What contradictions exist in COMP’s role in cartilage repair versus degeneration?

While COMP stabilizes ECM in healthy cartilage, its fragments (e.g., 226-234) may act as DAMPs (damage-associated molecular patterns) in OA, activating Toll-like receptors (TLRs) and promoting inflammation. Contradictory findings arise from ELISA-based quantification of COMP fragments in synovial fluid versus immunohistochemical localization in OA cartilage. Meta-analyses of proteomic datasets (e.g., PRIDE Archive) are recommended to resolve context-dependent roles .

Methodological Challenges

Q. How can researchers reconcile discrepancies in COMP expression levels across osteoarthritis studies?

Variability arises from differences in sample sources (e.g., human vs. rodent cartilage), disease stages, and detection methods (e.g., antibodies targeting different epitopes). Standardization using multiplex assays (e.g., Luminex) and harmonized protocols for cartilage digestion (e.g., collagenase vs. papain) improves cross-study comparability .

Q. What techniques are suitable for mapping COMP interactions with other ECM proteins?

Co-immunoprecipitation (Co-IP) coupled with mass spectrometry identifies COMP-binding partners like collagen IX and matrilin-3. Atomic force microscopy (AFM) quantifies binding affinities between COMP (226-234) and collagen II, while molecular dynamics simulations predict interaction hotspots .

Emerging Research Directions

Q. How does COMP (226-234) modulate autophagy in chondrocyte survival?

COMP enhances autophagic flux by stabilizing ULK1-Beclin1 complexes, as shown via confocal microscopy of LC3B puncta and transmission electron microscopy (TEM) of autophagosomes. Pharmacological inhibition of autophagy (e.g., chloroquine) reverses COMP-mediated protection in T-2 toxin models .

Q. Can CRISPR-Cas9 editing of COMP (226-234) mitigate OA progression?

In human OA chondrocytes, CRISPR-Cas9 ribonucleoprotein (RNP) complexes targeting COMP mutations restore COL2A1 and aggrecan expression. Efficacy is validated via RNAscope for in situ mRNA visualization and safranin-O staining for glycosaminoglycan retention .

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